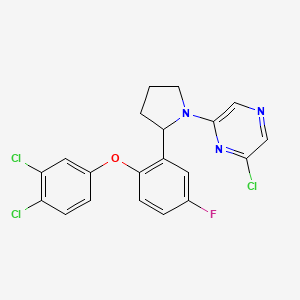![molecular formula C15H21Cl2NO5 B8100986 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one](/img/structure/B8100986.png)
3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one” is known as Atpenin A5. Atpenin A5 is a mitochondrial complex II inhibitor that belongs to a class of antifungal antibiotics isolated from the Penicillium species. It is particularly effective against filamentous fungi, such as Trichophyton species, and is a potent inhibitor of the succinate-ubiquinone reductase activity of mitochondrial complex II .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atpenin A5 involves several steps, including the enantioselective total synthesis. One of the notable methods includes the use of specific chiral catalysts to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific reagents to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of Atpenin A5 is not widely documented, but it generally involves large-scale fermentation processes using the Penicillium species. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify Atpenin A5 .
化学反应分析
Types of Reactions
Atpenin A5 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or amines .
科学研究应用
Atpenin A5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study mitochondrial complex II and its role in cellular respiration.
Biology: Atpenin A5 is used to investigate the mechanisms of fungal infections and the role of mitochondrial inhibitors in cellular processes.
Medicine: It has potential therapeutic applications in protecting against cardiac-reperfusion injury by stimulating mitochondrial potassium ATP channels.
Industry: Atpenin A5 is used in the development of antifungal agents and as a research tool in drug discovery.
作用机制
Atpenin A5 exerts its effects by inhibiting the succinate-ubiquinone reductase activity of mitochondrial complex II. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of Atpenin A5 include the subunits of mitochondrial complex II, specifically SDHB, SDHC, and SDHD .
相似化合物的比较
Similar Compounds
Atpenin A4: Another member of the atpenin family with similar antifungal properties.
Atpenin B: A less potent inhibitor of mitochondrial complex II compared to Atpenin A5.
Uniqueness
Atpenin A5 is unique due to its high potency and specificity as an inhibitor of mitochondrial complex II. It is the most effective inhibitor among the atpenins and has shown protective effects against cardiac-reperfusion injury, making it a valuable compound in both research and potential therapeutic applications .
属性
IUPAC Name |
3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-2-hydroxy-5,6-dimethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVULNOOPECCZRG-CIUDSAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)C(CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)[C@H](CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
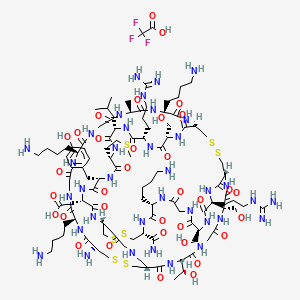
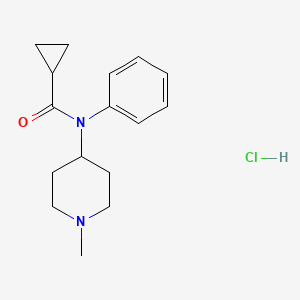
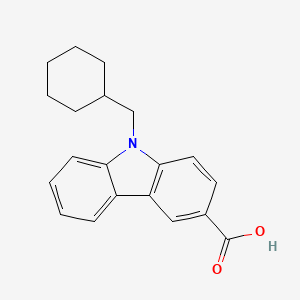
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8100919.png)
![trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride](/img/structure/B8100921.png)
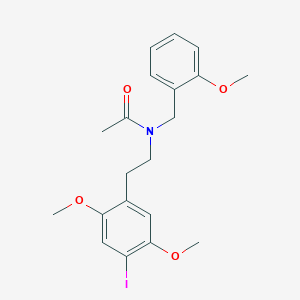
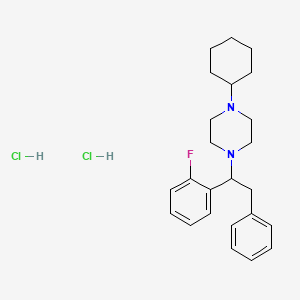
![(8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B8100951.png)
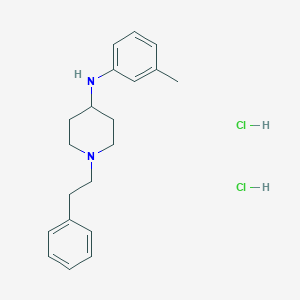
![1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester](/img/structure/B8100955.png)
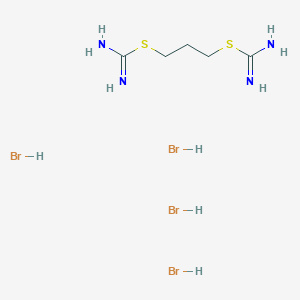
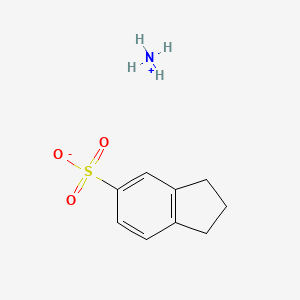
![3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride](/img/structure/B8100969.png)
